3,4-Dimethoxyphenyl beta-D-glucoside

概要

説明

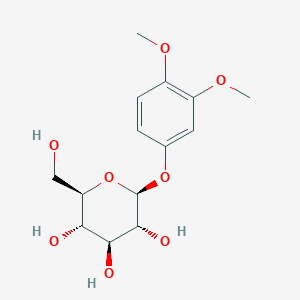

3,4-Dimethoxyphenyl beta-D-glucoside is a natural product that has garnered attention in the field of life sciencesThe compound has the molecular formula C14H20O8 and a molecular weight of 316.3 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenyl beta-D-glucoside can be synthesized through various chemical routes. One common method involves the glycosylation of 3,4-dimethoxyphenol with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as the herbs of Phyllanthus emblica. The extraction process includes maceration, filtration, and purification steps to isolate the compound in high purity .

化学反応の分析

Types of Reactions: 3,4-Dimethoxyphenyl beta-D-glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

科学的研究の応用

Biological Activities

3,4-DMP glucoside exhibits several biological activities that contribute to its applications:

- Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that 3,4-DMP glucoside can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents. Its ability to inhibit pro-inflammatory cytokines could be useful in treating chronic inflammatory conditions .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection by reducing neuronal apoptosis and promoting cell survival under stress conditions .

Agricultural Applications

In agriculture, the use of plant-derived compounds like 3,4-DMP glucoside can enhance crop resilience and yield. Its application in plant tissue culture has been explored to improve the production of secondary metabolites in various crops, potentially leading to increased agricultural productivity. Furthermore, its role as a natural pesticide is being investigated due to its bioactive properties against pests and pathogens.

Food Science Applications

In food science, 3,4-DMP glucoside can be utilized as a natural preservative or flavor enhancer. Its antioxidant properties make it suitable for extending the shelf life of food products by preventing oxidation and spoilage. Additionally, its incorporation into functional foods could provide health benefits associated with antioxidant consumption.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of 3,4-DMP glucoside using various assays such as DPPH radical scavenging and ABTS assays. The results indicated that the compound exhibited a strong ability to neutralize free radicals, comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that 3,4-DMP glucoside inhibited the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in developing therapies for inflammatory diseases.

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 3,4-Dimethoxyphenyl beta-D-glucoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Skin-lightening Properties: The compound inhibits tyrosinase, an enzyme involved in melanin production, leading to a reduction in skin pigmentation

類似化合物との比較

3,4-Dimethoxyphenol: Shares the methoxy groups but lacks the glucoside moiety.

Arbutin: A glycoside compound with similar skin-lightening properties.

Luteolin-7-O-beta-D-glucoside: Another glucoside with antioxidant and anti-inflammatory properties

Uniqueness: 3,4-Dimethoxyphenyl beta-D-glucoside is unique due to its specific combination of methoxy groups and glucoside moiety, which confer distinct chemical and biological properties.

生物活性

3,4-Dimethoxyphenyl beta-D-glucoside (DMPG) is a glycoside compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a 3,4-dimethoxyphenyl group attached to a beta-D-glucoside moiety. Its structure allows it to participate in various biochemical reactions and interactions.

Mechanisms of Biological Activity

The biological activity of DMPG can be attributed to several mechanisms:

- Antioxidant Activity : DMPG exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. It donates electrons to reactive oxygen species (ROS), thereby preventing cellular damage caused by oxidative stress .

- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2. This inhibition contributes to its potential therapeutic effects in inflammatory conditions .

- Skin-lightening Properties : DMPG has been shown to inhibit tyrosinase, an enzyme critical in melanin production. This property makes it a candidate for skin-whitening agents in cosmetic formulations .

Biological Activity Overview

The following table summarizes the key biological activities of DMPG along with relevant research findings:

Case Studies and Research Findings

- Antioxidant Properties : A study evaluated the antioxidant capacity of DMPG using various assays such as DPPH radical scavenging and ABTS cation decolorization assays. Results indicated that DMPG effectively scavenged free radicals, demonstrating a concentration-dependent response.

- Anti-inflammatory Effects : In vitro studies on human embryonic kidney cells showed that DMPG significantly inhibited NF-κB activation induced by TNF-α, suggesting its potential as an anti-inflammatory agent. The inhibition rates were reported at 66.09% for high concentrations of DMPG .

- Skin-whitening Efficacy : Research focused on the skin-lightening effects of DMPG found that it inhibited tyrosinase activity more effectively than arbutin, another common skin-whitening agent. This suggests that DMPG could be a more potent alternative for cosmetic applications .

Comparative Analysis with Similar Compounds

DMPG can be compared with other compounds possessing similar biological activities:

| Compound | Activity | Comparison with DMPG |

|---|---|---|

| Arbutin | Skin-lightening | Less effective than DMPG in inhibiting tyrosinase |

| 3,4-Dimethoxyphenol | Antioxidant | Lacks glucoside moiety; different efficacy profile |

| Equiseoside A and B | Antioxidant | Similar antioxidant properties but different structures |

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLZDPFUIWTENT-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。